5-(2-fluorophenyl)-1H-imidazole
Overview
Description
5-(2-Fluorophenyl)-1H-imidazole: is a heterocyclic organic compound that features an imidazole ring substituted with a 2-fluorophenyl group
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, influencing cellular processes
Mode of Action
Based on the structural similarity to other imidazole derivatives, it can be hypothesized that these compounds may interact with their targets through non-covalent interactions such as hydrogen bonding and π-π stacking . The presence of the fluorophenyl group may enhance the lipophilicity of the compounds, potentially influencing their interaction with hydrophobic pockets within target proteins.
Biochemical Pathways
The specific biochemical pathways affected by these compounds are currently unknown. Imidazole derivatives have been found to influence various biochemical pathways, including those involved in signal transduction, protein synthesis, and metabolic processes . The fluorophenyl group may also influence the compounds’ interactions with these pathways.
Pharmacokinetics
The presence of the fluorophenyl group may enhance the lipophilicity of the compounds, potentially influencing their absorption and distribution . Metabolism of these compounds may involve various enzymatic processes, and excretion may occur through renal or hepatic routes.
Result of Action
Based on the activities of similar compounds, potential effects may include alterations in cellular signaling, changes in protein synthesis, and modulation of metabolic processes .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of these compounds. For instance, the pH of the environment may influence the ionization state of the imidazole ring, potentially affecting the compounds’ interaction with their targets . Additionally, the presence of other molecules may influence the compounds’ absorption, distribution, metabolism, and excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-fluorophenyl)-1H-imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-fluorobenzylamine with glyoxal in the presence of ammonium acetate, which facilitates the formation of the imidazole ring . The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization steps to enhance yield and purity, such as the use of high-pressure reactors and continuous flow systems. Catalysts like platinum on carbon or Raney nickel may be employed to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride to yield reduced imidazole derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Reduced imidazole derivatives.
Substitution: Nitro, amino, or alkyl-substituted imidazoles.
Scientific Research Applications
Chemistry: 5-(2-Fluorophenyl)-1H-imidazole is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic compounds. It serves as a precursor for various functionalized imidazoles and related structures .
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. It exhibits activity against certain enzymes and receptors, making it a candidate for the development of therapeutic agents .
Medicine: The compound has shown promise in medicinal chemistry for the development of drugs targeting neurological disorders, inflammation, and cancer. Its ability to interact with specific molecular targets makes it a valuable scaffold in drug discovery .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and advanced materials. Its unique properties contribute to the development of high-performance polymers and coatings .
Comparison with Similar Compounds
- 5-(2-Chlorophenyl)-1H-imidazole
- 5-(2-Bromophenyl)-1H-imidazole
- 5-(2-Methylphenyl)-1H-imidazole
Comparison: Compared to its analogs, 5-(2-fluorophenyl)-1H-imidazole exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity. This makes this compound particularly valuable in applications where these properties are advantageous .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1H-imidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQYPFPWPCQOTB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CN2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201304938 | |
Record name | 5-(2-Fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-52-1 | |
Record name | 5-(2-Fluorophenyl)-1H-imidazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912763-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Fluorophenyl)-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201304938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(2-fluorophenyl)-1H-imidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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